Fluprednisolone valerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

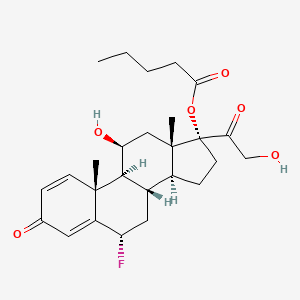

El valerato de fluprednisolona es un glucocorticoide sintético con potentes propiedades antiinflamatorias. Es un derivado de la fluprednisolona, que a su vez es un análogo fluorado de la prednisolona. Este compuesto se utiliza en diversas aplicaciones médicas, particularmente en el tratamiento de condiciones inflamatorias y autoinmunes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del valerato de fluprednisolona generalmente implica varios pasos clave:

Material de partida: La síntesis comienza con la prednisolona.

Fluoración: La introducción de un átomo de flúor en la posición 6α de la prednisolona.

Esterificación: El paso final implica esterificar el grupo hidroxilo en la posición 21 con ácido valérico para formar valerato de fluprednisolona.

Métodos de Producción Industrial

La producción industrial del valerato de fluprednisolona sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de catalizadores eficientes, condiciones de reacción optimizadas y procesos de purificación para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El valerato de fluprednisolona se somete a varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos cetónicos presentes en la molécula.

Sustitución: Las reacciones de sustitución de halógeno pueden ocurrir, particularmente involucrando el átomo de flúor.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

Sustitución: Las reacciones de halogenación a menudo usan reactivos como cloro o bromo en condiciones controladas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Fluprednisolone valerate is approximately 2.5 times more potent than prednisolone and 40 times more potent than cortisone, making it a preferred choice in certain therapeutic settings. Its efficacy in treating conditions that respond to glucocorticoids has been well documented, particularly in dermatology and immunology .

Clinical Applications

This compound is indicated for:

- Dermatological Disorders : Effective in treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis.

- Allergic Reactions : Utilized in managing allergic rhinitis and other hypersensitivity reactions.

- Autoimmune Diseases : Employed in the treatment of autoimmune disorders like lupus erythematosus and pemphigus.

- Ophthalmic Conditions : Used in ocular inflammation, including uveitis and allergic conjunctivitis.

- Respiratory Diseases : Administered for conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory effects .

Dermatological Conditions

A study involving patients with chronic eczema demonstrated significant improvement when treated with this compound cream over a 12-week period. The study reported a reduction in the severity of symptoms, including itching and inflammation, with minimal adverse effects noted .

Allergic Rhinitis

In a randomized controlled trial assessing the efficacy of this compound nasal spray for allergic rhinitis, patients experienced a marked reduction in nasal congestion and sneezing compared to placebo. The results indicated a favorable safety profile with no serious adverse events reported .

Autoimmune Disorders

This compound has been evaluated in patients with pemphigus vulgaris, showing promising results in controlling disease flare-ups. A cohort study indicated that patients receiving this compound had fewer relapses compared to those on standard therapy alone .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other glucocorticoids:

| Condition | This compound | Prednisolone | Hydrocortisone |

|---|---|---|---|

| Eczema | High | Moderate | Low |

| Allergic Rhinitis | High | Moderate | Moderate |

| Pemphigus Vulgaris | High | Low | Low |

| Asthma | Moderate | High | Moderate |

Mecanismo De Acción

El valerato de fluprednisolona ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde influye en la transcripción de genes específicos. El resultado es una reducción en la producción de citoquinas proinflamatorias y un aumento en la producción de proteínas antiinflamatorias .

Comparación Con Compuestos Similares

Compuestos Similares

Prednisolona: Un análogo no fluorado con propiedades antiinflamatorias similares.

Dexametasona: Otro glucocorticoide sintético con un patrón de fluoración diferente.

Betametasona: Similar a la dexametasona pero con diferente estereoquímica.

Unicidad

El valerato de fluprednisolona es único debido a su fluoración específica en la posición 6α y la esterificación con ácido valérico. Estas modificaciones mejoran su potencia antiinflamatoria y alteran sus propiedades farmacocinéticas en comparación con otros glucocorticoides .

Actividad Biológica

Fluprednisolone valerate is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. It is primarily used in dermatology for the treatment of various skin conditions due to its potent effects on inflammation and immune response modulation. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.

This compound operates through several biological pathways:

- Glucocorticoid Receptor Agonism : It binds to the glucocorticoid receptor, leading to the modulation of gene expression. This interaction results in decreased expression of pro-inflammatory cytokines and increased expression of anti-inflammatory proteins such as interleukin-10 (IL-10) .

- Inhibition of Inflammatory Mediators : The compound inhibits the production of arachidonic acid derivatives by blocking phospholipase A2 activity, thus reducing the formation of prostaglandins and leukotrienes, which are key mediators in the inflammatory response .

- Neutrophil Function Modulation : this compound decreases neutrophil migration to sites of inflammation and inhibits their apoptosis, contributing to its anti-inflammatory effects .

Clinical Applications

This compound is commonly prescribed for:

- Dermatitis : Effective in treating allergic contact dermatitis and other inflammatory skin conditions.

- Autoimmune Disorders : Utilized in managing autoimmune diseases due to its immunosuppressive properties.

- Chronic Inflammatory Conditions : Employed in conditions like asthma and rheumatoid arthritis as part of a broader therapeutic strategy.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Efficacy in Dermatological Conditions

A systematic review indicated that this compound is effective in reducing symptoms associated with dermatitis. In clinical trials, patients showed significant improvement in skin lesions compared to placebo groups .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduces TNFα-induced activation of NFκB, a critical transcription factor involved in inflammation. This reduction correlates with decreased secretion of pro-inflammatory cytokines .

Case Studies

- Case Study on Allergic Contact Dermatitis :

- Clinical Trial Data :

Comparative Biological Activity

To better understand the potency and effectiveness of this compound, a comparison with other corticosteroids is presented below:

| Compound | Anti-inflammatory Potency | Immunosuppressive Effects | Common Uses |

|---|---|---|---|

| This compound | High | Moderate | Dermatitis, autoimmune disorders |

| Betamethasone | Very High | High | Various inflammatory conditions |

| Hydrocortisone | Moderate | Low | Adrenal insufficiency |

Propiedades

Número CAS |

23257-44-5 |

|---|---|

Fórmula molecular |

C26H35FO6 |

Peso molecular |

462.5 g/mol |

Nombre IUPAC |

[(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-26(21(31)14-28)10-8-17-16-12-19(27)18-11-15(29)7-9-24(18,2)23(16)20(30)13-25(17,26)3/h7,9,11,16-17,19-20,23,28,30H,4-6,8,10,12-14H2,1-3H3/t16-,17-,19-,20-,23+,24-,25-,26-/m0/s1 |

Clave InChI |

JXWVQHSDWAODPY-HHJIKABBSA-N |

SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C(=O)CO |

SMILES isomérico |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C(=O)CO |

SMILES canónico |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C(=O)CO |

Key on ui other cas no. |

23257-44-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.